molecular formula C14H16N2O4 B014167 1,6-Bismaleimidohexane CAS No. 4856-87-5

1,6-Bismaleimidohexane

Cat. No. B014167
Key on ui cas rn: 4856-87-5
M. Wt: 276.29 g/mol
InChI Key: PYVHLZLQVWXBDZ-UHFFFAOYSA-N
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Patent
US04154737

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (1.8 parts) in 5.2 parts acetone was added a solution of 1 part hexamethylenediamine, 0.3 part triethylamine and 1.5 parts acetone over a 30-minute period. The resulting heterogeneous reaction mixture was maintained at 40°-50° C. for 30 minutes. Magnesium chloride hexahydrate (0.075 part) and 2.3 parts acetic anhydride were added all at once. The reaction mixture was maintained at 50° C. for 3 hours. Water (11 parts) was added to the cooled mixture and the precipitated product isolated by vacuum filtration. The filter cake was washed with water and dried in a vacuum oven. A 22% yield of N,N'-hexamethylenedimaleimide, m.p. 136°-139° C., was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[NH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][NH2:15].O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-].C(O[C:29](=[O:31])[CH3:30])(=O)C.[CH3:32][C:33](C)=[O:34]>O.C(N(CC)CC)C>[C:33]1(=[O:34])[N:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][N:15]2[C:1](=[O:7])[CH:2]=[CH:3][C:4]2=[O:5])[C:29](=[O:31])[CH:30]=[CH:32]1 |f:2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask was equipped as in Example 1
TEMPERATURE
Type
TEMPERATURE
Details
The resulting heterogeneous reaction mixture was maintained at 40°-50° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the precipitated product isolated by vacuum filtration
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC(N1CCCCCCN1C(C=CC1=O)=O)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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